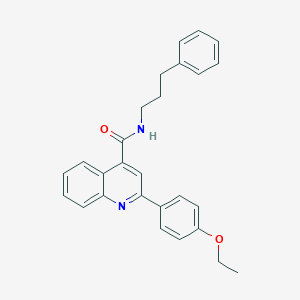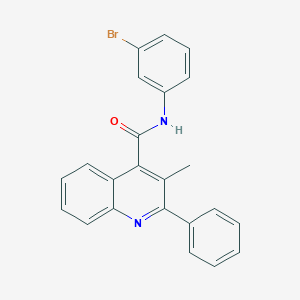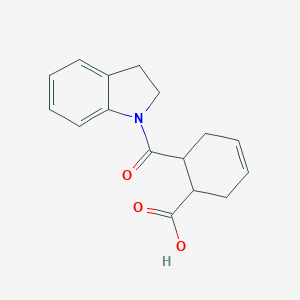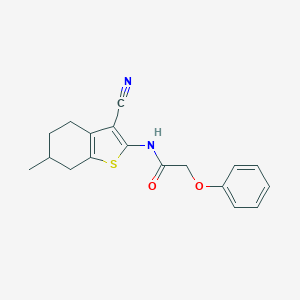![molecular formula C11H9N3O4 B448042 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 514801-16-2](/img/structure/B448042.png)
3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Descripción general
Descripción
“3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C11H9N3O4 . It has a molecular weight of 247.21 Da . This compound is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” consists of a benzoic acid group attached to a nitro-substituted pyrazole ring via a methylene bridge . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Structure : Studies have shown that derivatives of pyrazolyl benzoates exhibit complex molecular structures due to hydrogen bonding. For instance, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and similar molecules demonstrate polarized molecular-electronic structures and are linked into chains or sheets by hydrogen bonds (Portilla et al., 2007).
Synthesis and Characterization of Pyrazole Derivatives : The reaction of hydroxymethyl pyrazole derivatives with primary amines yields various compounds like 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid, characterized by spectroscopic methods and crystallography. These compounds have been studied for their biological activity against cancer and microbes (Titi et al., 2020).
Antimicrobial and Antitumor Activities : Pyrazole-based drug molecules, including derivatives of benzoic acid, have shown significant antimicrobial and antitumor activities. For instance, certain pyrazole derivatives were synthesized and tested for their effectiveness against bacterial and fungal strains, confirming their potential as drug candidates (Shubhangi et al., 2019).
Cancer Inhibitory Activity : A study on 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives, including benzoic acid derivatives, demonstrated significant antitumor activity against various cancer cell lines. These compounds were evaluated using MTT assay and showed potential as lung cancer inhibitory agents (Jing et al., 2012).
Nonlinear Optical Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including derivatives of benzoic acid, have been studied for their potential as nonlinear optical (NLO) materials. Their optical nonlinearity was evaluated, indicating their potential application in optical limiting (Chandrakantha et al., 2013).
Drug Development for Tumor Treatment : Research has explored the effects of compounds like 4-methyl-3-nitro-benzoic acid on the migration capacity of malignant tumor cells and its potential as a drug for tumor treatment. The study demonstrated the ability of this compound to inhibit cell migration and tumor growth in mice (Li et al., 2010).
Fluorescent Probes : A terbium organic framework containing 4-((3-(pyrazin-2-yl)-1H-pyrazol-1-yl) methyl) benzoic acid has been developed as a fluorescent probe. This framework can selectively sense small organic molecules and metal ions, especially nitrobenzene and Fe3+ (Tang et al., 2017).
Safety and Hazards
Direcciones Futuras
The future directions for “3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” and similar compounds involve their potential use in the development of new drugs . Given the broad range of biological activities exhibited by pyrazole derivatives, they could serve as a structural optimization platform for the design and development of more selective and potent therapeutic molecules .
Mecanismo De Acción
Target of Action
Compounds containing the1H-pyrazole moiety have been known to exhibit a broad range of biological activities . They are often involved in interactions with various enzymes and receptors, playing crucial roles in numerous biochemical processes.
Mode of Action
The exact mode of action of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid remains unclear due to the lack of specific studies. It’s plausible that the compound interacts with its targets through the1H-pyrazole moiety, which is known for its ability to form stable complexes with various biomolecules .
Biochemical Pathways
Compounds containing the1H-pyrazole moiety have been reported to influence a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .
Result of Action
Given the broad range of activities associated with1H-pyrazole derivatives , it’s plausible that the compound could exert various effects at the molecular and cellular levels, potentially influencing cell signaling, enzyme activity, and gene expression.
Action Environment
The action, efficacy, and stability of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid could be influenced by various environmental factors. These might include pH, temperature, and the presence of other molecules that could interact with the compound. For instance, the compound’s thermal stability could be an important factor in its action .
Propiedades
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)9-3-1-2-8(4-9)6-13-7-10(5-12-13)14(17)18/h1-5,7H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXCLKKKDQFNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(3-{5-Nitro-2-furyl}-2-propenylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447965.png)

![5-[(4,5-Dibromo-2-furyl)methylene]-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447968.png)
![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B447969.png)

![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447973.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B447974.png)
![2-(benzylsulfanyl)-6-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447975.png)

![4-tert-butyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B447982.png)